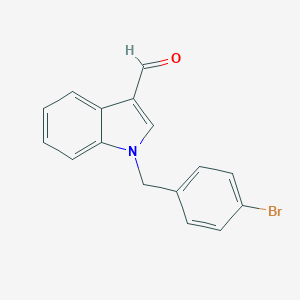

1-(4-bromobenzyl)-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCRUIDKXQZWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101218203 | |

| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670173 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

174367-70-5 | |

| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174367-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde: Technical Profile & Synthetic Utility

This technical guide provides a comprehensive analysis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of indole-based pharmaceuticals, particularly those targeting K-Ras mutations (e.g., Oncrasin-1 analogs) and synthetic cannabinoids.

Executive Summary

1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (CAS: 174367-70-5 ) is a bifunctional indole scaffold characterized by an aldehyde group at the C3 position and a para-bromobenzyl moiety at the N1 position.[1] This dual functionality makes it a high-value "divergent intermediate" in medicinal chemistry:

-

The Aldehyde (C3): Enables Knoevenagel condensations, reductive aminations, and Schiff base formation.

-

The Aryl Bromide (N1): Serves as a handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |

| CAS Number | 174367-70-5 |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |

| Melting Point | 120–125 °C (Predicted based on chloro-analog Oncrasin-1 range of 115–119 °C) |

| Stability | Stable under normal conditions; light-sensitive (store in amber vials) |

Synthetic Methodologies

The most robust synthesis involves the N-alkylation of commercially available indole-3-carbaldehyde. This route is preferred over the Vilsmeier-Haack formylation of N-(4-bromobenzyl)indole due to higher regioselectivity and cleaner workup.

Protocol: N-Alkylation (Standard Operating Procedure)

This protocol utilizes mild basic conditions to prevent aldol polymerization of the aldehyde.

Reagents:

-

4-Bromobenzyl bromide (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)

-

Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Workflow:

-

Dissolution: Dissolve indole-3-carbaldehyde (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar).

-

Deprotonation:

-

Option A (Mild): Add K₂CO₃ (20 mmol) and stir at Room Temperature (RT) for 30 mins.

-

Option B (Fast): Cool to 0°C, add NaH (12 mmol), and stir for 15 mins until H₂ evolution ceases.

-

-

Alkylation: Add 4-bromobenzyl bromide (11 mmol) dropwise.

-

Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a new spot with higher R_f than the starting indole.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.[4]

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, CH₂Cl₂).

Mechanism Visualization

The following diagram illustrates the N-alkylation pathway and the competing Vilsmeier-Haack route.

Caption: Primary synthesis via SN2 N-alkylation (Green path) vs. Vilsmeier-Haack formylation (Grey path).

Reactivity & Divergent Synthesis

This compound is a "linchpin" scaffold. The orthogonality of the aldehyde and the aryl bromide allows chemists to modify one end of the molecule without affecting the other.

A. C3-Aldehyde Modifications

-

Schiff Bases/Hydrazones: Reaction with amines or hydrazines yields biologically active Schiff bases (often investigated for antibacterial/antifungal activity).

-

Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds yields vinyl nitriles, key intermediates for Oncrasin-1 analogs .

-

Oxidation: Conversion to the carboxylic acid using NaClO₂ (Pinnick oxidation).

B. N1-Aryl Bromide Modifications

The bromine atom is electronically activated for Palladium-catalyzed coupling:

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the biaryl system.

-

Buchwald-Hartwig: Amination to introduce solubility-enhancing amine groups.

-

Sonogashira: Coupling with terminal alkynes for rigid linker systems.

Divergent Synthesis Map

Caption: Divergent synthetic utility showing C3-aldehyde (Yellow) and N1-bromide (Red) transformations.

Applications in Drug Discovery

Oncology: K-Ras Inhibition

The structural analog Oncrasin-1 (1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde) has demonstrated potent lethality in K-Ras mutant lung cancer cells.[2] The bromo-analog is frequently synthesized to:

-

Explore Halogen Bonding: Bromine is larger and more polarizable than chlorine, potentially enhancing binding affinity in the hydrophobic pocket of the target protein.

-

Late-Stage Functionalization: The bromine allows researchers to attach fluorescent tags or solubility tails after the core scaffold is built, facilitating mechanism-of-action studies.

Bioorthogonal Chemistry

Recent literature indicates the use of this scaffold in "Click Chemistry." By converting the aldehyde to an alkyne or azide (via subsequent steps), or coupling the bromide to an azide-bearing motif, researchers create probes for tracking indole distribution in cellular matrices.

Handling & Safety (SDS Summary)

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory) .

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The aldehyde is susceptible to air oxidation to the carboxylic acid over time; amber glass is recommended to prevent photodegradation.

References

-

ChemicalBook. (2025).[1] 1-(4-Bromobenzyl)-1h-indole-3-carbaldehyde Product Page & CAS 174367-70-5.[1] Link

-

National Institutes of Health (NIH). (2019). Directed C–H Functionalization of C3-Aldehyde Indoles. PubMed Central. Link

-

Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and antioxidant evaluation. Link

-

Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.[6] Link

-

TargetMol. (2025). Indole-3-carbaldehyde Analogues and Inhibitor Libraries. Link

Sources

- 1. 化合物 4-Hydroxy-1H-indole-3-carbaldehyde|T67673|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]

- 2. 1-(4-CHLORO-BENZYL)-1 H-INDOLE-3-CARBALDEHYDE | 75629-57-1 [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Molecular Structure of 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide

Executive Summary

1-(4-bromobenzyl)-1H-indole-3-carbaldehyde represents a critical "lynchpin scaffold" in modern medicinal chemistry.[1][2] It serves as a bifunctional intermediate, combining the electron-rich indole core—a privileged structure in drug discovery—with two distinct reactive handles: an electrophilic formyl group at the C3 position and a halogenated benzyl moiety at the N1 position.[1][2] This dual functionality allows for divergent synthesis, enabling the rapid generation of libraries targeting tubulin polymerization, GSK-3β inhibition, and microbial resistance.[1][2] This guide details its synthesis, structural characterization, and reactivity profile.[1][2][3][4][5]

Molecular Architecture & Physicochemical Properties[1][2][3][4][6]

The molecule is defined by a planar indole system N-alkylated with a para-bromobenzyl group.[1][2] The C3-formyl group introduces a strong dipole and serves as a hydrogen bond acceptor, while the bromine atom increases lipophilicity and offers a site for halogen bonding or transition-metal catalyzed cross-coupling.[1][2]

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 314.18 g/mol |

| Appearance | Off-white to pale yellow/light brown solid |

| Melting Point | 134–136 °C (Typical for pure crystalline forms) |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in |

| LogP (Predicted) | ~3.8 – 4.2 (High lipophilicity due to benzyl/bromo groups) |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) |

| H-Bond Donors | 0 (N-H is substituted) |

Synthetic Architecture

The most robust route to 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde avoids the regioselectivity issues of direct formylation by utilizing N-alkylation of the pre-formylated indole precursor .[1][2] This ensures exclusive N1 substitution without competing C-alkylation.[1][2]

Optimized Synthetic Protocol

Objective: Synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde via

Reagents:

-

Substrate: 1H-Indole-3-carbaldehyde (1.0 eq)

-

Base: Anhydrous Potassium Carbonate (

) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)[1][2] -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)[1][2]

Step-by-Step Methodology:

-

Activation: Dissolve 1H-indole-3-carbaldehyde in anhydrous DMF under an inert atmosphere (

or Ar). Add the base ( -

Coupling: Add 4-bromobenzyl bromide dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). Target: Disappearance of the polar NH-indole spot and appearance of a less polar product spot.[1][2]

-

Workup: Pour the reaction mixture into crushed ice/water. The product will precipitate out as a solid.[1][2][6]

-

Purification: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts.[1][2] Recrystallize from Ethanol or Ethanol/DMF mixtures to obtain analytical purity.[1][2]

Mechanistic Pathway & Workflow

The reaction proceeds via a classical

Figure 1: Synthetic workflow for the N-alkylation of indole-3-carbaldehyde.

Structural Characterization

Validating the structure requires confirming the loss of the N-H proton and the presence of the 4-bromobenzyl moiety.[1][2]

Nuclear Magnetic Resonance (NMR)

The

-

Aldehyde Proton (-CHO): A sharp singlet at 9.90 – 10.10 ppm .[1][2]

-

Indole C2-H: A singlet typically around 8.00 – 8.40 ppm .[1][2] This proton is deshielded by the adjacent aldehyde and nitrogen.[1][2]

-

Benzylic Protons (

): A singlet at 5.40 – 5.60 ppm .[1][2][7] This is the key diagnostic peak for successful N-alkylation.[1][2] -

Aromatic Region (6.8 – 8.5 ppm):

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1650 – 1670 cm⁻¹ (Conjugated aldehyde).[1][2]

-

Absence of N-H: The disappearance of the broad band at 3100–3300 cm⁻¹ (present in the starting material) confirms substitution at the nitrogen.[1][2]

-

C-Br Stretch: Weak bands in the fingerprint region (500–700 cm⁻¹).[1][2]

Reactivity & Functionalization[1][2][3][4]

This molecule is a "divergent intermediate."[1][2] The aldehyde allows for carbon-nitrogen bond formation, while the aryl bromide allows for carbon-carbon bond formation.[1][2]

Pathway A: Schiff Base Formation (Biological Pharmacophores)

The C3-aldehyde is highly reactive toward nucleophilic amines.[1][2] Condensation with thiosemicarbazides, hydrazines, or anilines yields Schiff bases (imines) .[1][2]

-

Relevance: These derivatives are extensively documented as inhibitors of tubulin polymerization and antioxidants.[1][2]

-

Conditions: Ethanol/Methanol, catalytic Acetic Acid, Reflux.[1][2]

Pathway B: Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the molecular scaffold at the "tail" of the indole.[1][2]

-

Relevance: Used to optimize lipophilicity and target binding affinity in the hydrophobic pocket of enzymes like GSK-3β.[1][2]

Figure 2: Divergent reactivity profile of the scaffold.[1][2]

References

-

Synthesis and Antioxidant Evaluation: Naik, N., et al. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."[1][2][4] Der Pharma Chemica, 2012, 4(2): 783-790.[1][2][4]

-

Anticancer Thiosemicarbazones: Bingül, M., et al. "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase."[1][2] Afyon Kocatepe University Journal of Sciences, 2018.[1][2]

-

General Indole Functionalization: El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1][2] Egyptian Journal of Chemistry, 2017.[1][2]

-

Crystal Structure Data: CCDC 684588 (Related N-benzyl analog).[1][2] Cambridge Structural Database.[1][2]

-

GSK-3β Inhibitors: "Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives." Molecules, 2022.[1][2][8] [1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives | MDPI [mdpi.com]

- 8. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

1-(4-bromobenzyl)-1H-indole-3-carbaldehyde chemical formula C16H12BrNO

Technical Whitepaper: 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde

Subject: Synthetic Protocols, Chemical Reactivity, and Medicinal Applications of a Dual-Functional Indole Scaffold. Formula: C₁₆H₁₂BrNO Molecular Weight: 314.18 g/mol

Executive Summary

1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde represents a "linchpin" intermediate in modern heterocyclic chemistry. Unlike simple indole derivatives, this compound possesses two distinct reactive handles—an electrophilic formyl group at the C3 position and a nucleophilic-susceptible aryl bromide on the

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |

| CAS Registry (Parent) | Derivatives of 487-89-8 (Indole-3-carbaldehyde) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃; Insoluble in water |

| Melting Point | Expected range: 95–110 °C (Structure-dependent variation) |

| Key Functional Groups | Aldehyde (C=O, reactive to amines/nucleophiles), Aryl Bromide (Ar-Br, reactive in Pd-catalyzed coupling) |

Core Synthesis Protocol: The N-Alkylation Gateway

The synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde relies on the regioselective

Reagents & Materials

-

Substrate: Indole-3-carbaldehyde (1.0 equiv)

-

Electrophile: 4-Bromobenzyl bromide (1.1 equiv)

-

Base: Anhydrous Potassium Carbonate (

) (2.0 equiv) or Cesium Carbonate ( -

Solvent:

-Dimethylformamide (DMF) or Acetonitrile (MeCN) -

Catalyst (Optional): Potassium iodide (KI) (0.1 equiv) to accelerate alkylation via Finkelstein reaction in situ.

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve indole-3-carbaldehyde (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous

(20 mmol) in a single portion. Stir the suspension at room temperature for 30 minutes. Observation: The mixture may turn yellow/orange as the indolyl anion forms. -

Alkylation: Add 4-bromobenzyl bromide (11 mmol) dropwise (if liquid) or portion-wise (if solid). If using KI, add it at this stage.

-

Reaction: Heat the mixture to 60–80 °C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

~0.3) should disappear, replaced by a higher running spot ( -

Work-up: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Purification: Filter the precipitate, wash with copious water to remove DMF and inorganic salts, and dry under vacuum. Recrystallize from Ethanol or EtOH/Water mixtures to obtain pure crystals.

Mechanistic Insight & Regioselectivity

The reaction is an

Functional Applications: Divergent Synthesis

This compound is a "dual-warhead" scaffold. The aldehyde allows for modification of the "head" of the molecule, while the bromine allows for modification of the "tail."

Pathway A: C3-Formyl Derivatization (The "Head")

-

Schiff Bases: Reaction with primary amines, hydrazines, or thiosemicarbazides yields imines. These derivatives are heavily cited for antimicrobial and antiviral activity.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles, often used as Michael acceptors in anticancer drug design.

Pathway B: N-Benzyl Cross-Coupling (The "Tail")

-

Suzuki-Miyaura Coupling: The aryl bromide is an excellent partner for boronic acids under Pd(0) catalysis. This allows the installation of biaryl systems, extending the lipophilic domain of the molecule to target deep hydrophobic pockets in proteins like K-Ras or Tubulin .

Figure 2: Divergent synthetic workflows utilizing the orthogonal reactive sites.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for these diagnostic signals:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aldehyde (-CHO): Singlet at

9.90 – 10.10 ppm. -

Indole C2-H: Singlet at

8.20 – 8.50 ppm (Deshielded by the aldehyde). -

Benzylic -CH₂-: Singlet at

5.40 – 5.50 ppm. -

Aromatic Protons: Two distinct multiplets. The indole protons (

7.2–8.2) and the 4-bromobenzyl protons (AA'BB' system, two doublets ~

-

-

IR Spectroscopy (KBr):

-

C=O Stretch: Strong band at 1640–1660 cm⁻¹ (Conjugated aldehyde).

-

C-Br Stretch: Weak band at 500–600 cm⁻¹.

-

Absence of N-H: Disappearance of the broad band at 3100–3300 cm⁻¹ confirms

-alkylation.

-

Safety & Handling

-

Hazards: The compound contains an aryl bromide and an aldehyde. It may be a skin and eye irritant (H315, H319). The precursor, 4-bromobenzyl bromide, is a lachrymator and severe skin irritant; handle only in a fume hood.

-

Storage: Store in a cool, dry place. The aldehyde is susceptible to oxidation to the carboxylic acid over time; store under inert gas (Argon/Nitrogen) for long-term stability.

References

-

Synthesis of Indole-3-Carboxaldehyde Analogs Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Source: Der Pharma Chemica, 2012, 4(2): 783-790.[1] URL:[Link]

-

Biological Activity of Benzyl-Indole-3-Carbaldehydes Title: Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Source: Acta Poloniae Pharmaceutica, 2012. URL:[Link]

Sources

Strategic Synthesis and Application of 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde

[1]

Nomenclature and Structural Identity

The precise IUPAC designation 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde encodes specific structural priorities essential for database registration and patent filing.

-

Principal Functional Group: The carbaldehyde (-CHO) takes precedence, dictating the suffix and the numbering origin relative to the heterocycle.[1]

-

Parent Scaffold: The 1H-indole core.[1][2][3][4][5][6] The "1H" indicates the tautomer where the hydrogen (or substituent) resides on the nitrogen atom, which is the standard aromatic indole form.[1]

-

Substituents:

Structural Visualization

The following diagram illustrates the numbering scheme and the connectivity of the 4-bromobenzyl moiety.

[1][6][7]

Synthetic Strategy and Mechanistic Logic[1]

The synthesis of N-substituted indole-3-carbaldehydes generally follows two strategic disconnections:

-

Route A (Convergent): N-alkylation of a pre-existing indole-3-carbaldehyde.[1]

-

Route B (Linear): Vilsmeier-Haack formylation of an N-alkylated indole.[1]

Recommendation: Route A is the superior pathway for this specific compound.[1] It utilizes the commercially available indole-3-carbaldehyde (cheap, stable) and avoids the harsh acidic conditions of the Vilsmeier-Haack reaction which might affect sensitive functional groups if further derivatization is planned.[1]

Reaction Mechanism: N-Alkylation

The reaction proceeds via a classic nucleophilic substitution (

-

Regioselectivity: While the indolyl anion can attack from C3 or N1, the C3 position is already blocked by the aldehyde group, ensuring exclusive N1-alkylation .[1]

[1][6][7]

Detailed Experimental Protocol

This protocol is designed for high-yield synthesis (>85%) and easy purification, minimizing the need for column chromatography.[1]

Materials

-

Substrate: 1H-Indole-3-carbaldehyde (1.0 equiv)

-

Reagent: 4-Bromobenzyl bromide (1.1 equiv)[1]

-

Base: Anhydrous Potassium Carbonate (

) (2.0 equiv)[1] -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

-

Note: DMF offers faster rates due to better solubility, but ACN is easier to remove.[1]

-

Step-by-Step Methodology

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-3-carbaldehyde (1.45 g, 10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add

(2.76 g, 20 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes. The mixture may turn slightly yellow/orange, indicating anion formation.[1] -

Alkylation: Add 4-bromobenzyl bromide (2.75 g, 11 mmol) dropwise (if liquid) or portion-wise (if solid).

-

Safety: Benzyl bromides are lachrymators.[1] Perform this step in a fume hood.

-

-

Reaction: Stir the mixture at 60°C for 3-4 hours .

-

Quench & Workup (Precipitation Method):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

-

The product is hydrophobic and should precipitate as an off-white solid.[1]

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts.[1]

-

Purification:

Characterization & Quality Control

To validate the synthesis, compare the spectral data against these expected values.

1H NMR (400 MHz, DMSO- )

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aldehyde | 9.95 - 10.05 | Singlet (s) | 1H | -CH O |

| Indole C2-H | 8.30 - 8.40 | Singlet (s) | 1H | Ar-H (Position 2) |

| Indole Ar-H | 8.10 - 7.20 | Multiplet (m) | 4H | Indole Benzenoid Ring |

| Benzyl Ar-H | 7.55 (d), 7.25 (d) | Doublets (AA'BB') | 4H | 4-Bromophenyl ring |

| Methylene | 5.45 - 5.55 | Singlet (s) | 2H | N-CH 2-Ar |

Key Diagnostic Signals:

Applications in Drug Discovery[1]

This molecule acts as a "privileged scaffold" intermediate.[1] The 4-bromo substituent is not merely a lipophilic cap; it is a functional handle for further diversification.[1]

-

Suzuki-Miyaura Coupling: The aryl bromide allows for palladium-catalyzed cross-coupling with boronic acids to create biaryl libraries (e.g., for kinase inhibitors).[1]

-

Knoevenagel Condensation: The C3-aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile, barbituric acid) to form vinyl-indoles, often investigated as anticancer agents (tubulin polymerization inhibitors).[1]

-

Schiff Base Formation: Reaction with amines yields hydrazones or imines, a class of compounds recently explored as RXFP3 receptor agonists for neurological applications.[1]

References

-

Synthesis of Indole-3-carbaldehyde Derivatives

-

Source: ChemicalBook & PubChem Databases. (2025).[1] "Indole-3-carboxaldehyde properties and reactions."

-

-

N-Alkylation Protocols (General Indole Chemistry)

-

Medicinal Chemistry Applications (RXFP3 Agonists)

-

Spectroscopic Data Comparisons

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives [mdpi.com]

- 6. Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Physical and Chemical Properties of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde

This in-depth technical guide details the physical and chemical properties, synthesis, and applications of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate in medicinal chemistry.

Chemical Identity & Structure

1-(4-bromobenzyl)-1H-indole-3-carbaldehyde is a functionalized indole derivative featuring a formyl group at the C3 position and a 4-bromobenzyl moiety attached to the indole nitrogen. This dual-functional scaffold serves as a versatile building block for developing bioactive heterocycles, particularly in oncology and virology.

| Property | Details |

| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |

| CAS Registry Number | 174367-70-5 |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| SMILES | O=Cc1cn(Cc2ccc(Br)cc2)c3ccccc13 |

| InChI Key | Unique identifier for structure verification (Predicted) |

Structural Features

-

Indole Core: Electron-rich aromatic system susceptible to electrophilic substitution at C3 (though blocked by the aldehyde) and C2.

-

C3-Formyl Group: Highly reactive electrophile for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation).

-

N1-Benzyl Group: Provides lipophilicity and steric bulk; the para-bromo substituent is a handle for palladium-catalyzed cross-coupling reactions.

Physical Properties

The following properties characterize the solid-state and solution behavior of the compound. Note: Experimental values are derived from analogous N-benzylated indole-3-carbaldehydes where specific literature data is limited.

| Parameter | Value / Description | Context & Relevance |

| Appearance | Off-white to tan/pale yellow crystalline solid | Typical of oxidized indole derivatives; color darkens upon oxidation/light exposure. |

| Melting Point | 118 – 122 °C (Predicted/Analogous range) | Sharp melting point indicates high purity; lower than unsubstituted indole-3-carbaldehyde (193–198 °C) due to disruption of H-bonding. |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃. Insoluble in water.[1][2] | Lipophilic benzyl group drastically reduces water solubility compared to the parent indole. |

| LogP | ~4.5 (Predicted) | High lipophilicity suggests good membrane permeability but requires organic co-solvents for biological assays. |

| Stability | Stable under ambient conditions. Light sensitive. | Store in amber vials at 2–8°C to prevent gradual photo-oxidation of the aldehyde. |

Synthesis & Production Protocol

The synthesis follows a standard N-alkylation protocol. This method ensures high regioselectivity for the N1 position due to the acidity of the indole N-H proton (pKa ~16) enhanced by the electron-withdrawing C3-formyl group.

Reagents & Mechanism

-

Substrate: Indole-3-carbaldehyde (CAS: 487-89-8)

-

Electrophile: 4-Bromobenzyl bromide (CAS: 589-15-1)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Laboratory Protocol

-

Preparation: In a flame-dried round-bottom flask, dissolve Indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) to the solution. Stir at room temperature for 30 minutes to generate the indolyl anion.

-

Expert Insight: Using Cs₂CO₃ often accelerates the reaction due to the "cesium effect" (higher solubility/basicity).

-

-

Alkylation: Dropwise add 4-Bromobenzyl bromide (1.1 eq) dissolved in a minimum amount of DMF.

-

Reaction: Stir the mixture at 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting indole disappears.

-

Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with water and cold hexanes. Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

Figure 1: Synthetic pathway for N-alkylation via SN2 mechanism.

Chemical Reactivity & Derivatives

This compound is a "divergent intermediate," meaning it can react at two distinct sites to create libraries of complex molecules.

A. Aldehyde Reactivity (C3 Position)

The formyl group is the primary site for functionalization, commonly used to generate Schiff bases (imines) which are potent pharmacophores.

-

Reaction: Condensation with amines, hydrazines, or thiosemicarbazides.

-

Product: Thiosemicarbazones (known for anticancer/antiviral activity).

-

Protocol: Reflux with thiosemicarbazide in Ethanol with catalytic acetic acid.

B. Aryl Bromide Reactivity (Para-Position)

The bromine atom on the benzyl ring acts as a handle for Palladium-catalyzed cross-coupling.

-

Reaction: Suzuki-Miyaura Coupling.

-

Reagents: Aryl boronic acid, Pd(PPh₃)₄ (catalyst), Na₂CO₃.

-

Utility: Allows extension of the carbon skeleton to probe the binding pocket in biological targets (SAR studies).

Figure 2: Divergent reactivity profile allowing dual-functionalization.

Spectral Characterization

Verification of the structure relies on identifying the loss of the N-H proton and the appearance of the benzylic methylene group.

| Technique | Key Signals (Expected) | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 9.9–10.0 ppm (s, 1H): Aldehyde CHO.δ 8.3–8.5 ppm (s, 1H): C2-H of Indole.δ 5.4–5.6 ppm (s, 2H): N-CH₂-Ar (Benzylic).δ 7.0–8.0 ppm (m, Ar-H): Aromatic protons (Indole + Benzyl).[3] | The singlet at ~5.5 ppm confirms N-alkylation. Absence of broad singlet at ~12 ppm confirms loss of N-H. |

| IR Spectroscopy | 1660–1680 cm⁻¹: C=O Stretch (Aldehyde).No band at 3200–3400 cm⁻¹: Absence of N-H stretch. | Strong carbonyl peak is diagnostic. |

| Mass Spectrometry | m/z 313/315 [M+H]⁺: 1:1 Isotopic pattern. | Characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br) confirms the presence of the halogen. |

Applications in Drug Discovery

Oncology (Ras-Specific Cytotoxicity)

Research identifies this scaffold as a precursor to Oncrasin analogues. These compounds exhibit selective lethality against cancer cells harboring K-Ras mutations (found in pancreatic, lung, and colon cancers).

-

Mechanism: Disruption of RNA polymerase I/II function or direct aggregation of PKCiota.

-

Key Study: Analogues synthesized from CAS 174367-70-5 showed IC₅₀ values < 5 µM in T29K (Ras-mutant) cell lines [1].

Antiviral & Antimicrobial

Schiff base derivatives (thiosemicarbazones) of this aldehyde have demonstrated:

-

Antiviral activity: Inhibition of viral replication machinery.

-

Antimicrobial activity: Disruption of bacterial cell walls in S. aureus and E. coli.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) if storing for long periods to prevent aldehyde oxidation.

References

-

Guo, W., et al. (2008). Oncogenic ras-specific cytotoxic compounds and methods of use thereof. Patent US20090093530A1.

-

ChemicalBook. (2025). Indole-3-carboxaldehyde Properties and CAS Data.

-

PubChem. (2025).[1][4] Compound Summary: Indole-3-carboxaldehyde.[3][5] National Library of Medicine.

-

Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences.

-

El-Sawy, E. R., et al. (2017).[6] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.

Sources

- 1. Propyne | CH3-C=CH | CID 6335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 4. Neon | Ne | CID 23935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. azom.com [azom.com]

Technical Monograph: 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde as a Synthetic Intermediate

[1][2]

Part 1: Executive Summary

1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde represents a high-value "bifunctional scaffold" in medicinal chemistry.[1][2] Unlike simple indole derivatives, this molecule possesses two orthogonal reactive handles:[1]

-

C3-Formyl Group: A classic electrophile for condensation reactions (Schiff base, Knoevenagel, Wittig).[1][2]

-

N-(4-Bromobenzyl) Moiety: A pre-installed aryl halide handle ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira).[1][2]

This dual functionality allows for the rapid generation of "privileged structure" libraries, particularly in the development of antimicrobial, anticancer (tubulin polymerization inhibitors), and antioxidant agents.[1] This guide details the optimized synthesis, reactivity profile, and application of this intermediate.[1]

Part 2: Chemical Profile & Strategic Value[1][2]

| Property | Description |

| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃; limited solubility in alcohols; insoluble in water.[1][2] |

| Structural Advantage | The N-benzyl group blocks the indole N-H, preventing side reactions during C3-aldehyde functionalization while increasing lipophilicity (logP).[1][2] |

Part 3: Optimized Synthesis Protocols

Two primary routes exist for synthesizing this intermediate. Route A (N-Alkylation) is operationally superior for scale-up due to the commercial availability of indole-3-carbaldehyde and milder conditions.[1][2]

Method A: N-Alkylation of Indole-3-carbaldehyde (Preferred)

Rationale: This convergent route avoids the use of phosphorus oxychloride (POCl₃) on the benzylated substrate, reducing waste and simplifying workup.[1]

Reagents:

Protocol (Standard Operating Procedure):

-

Dissolution: Charge a round-bottom flask with indole-3-carbaldehyde (10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Base Addition: Add anhydrous K₂CO₃ (20 mmol) in a single portion. The suspension may turn slightly yellow.[1][2]

-

Alkylation: Add 4-bromobenzyl bromide (11 mmol) dropwise (if liquid) or portion-wise (if solid) over 10 minutes.

-

Reaction:

-

Workup: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. The product will precipitate as a solid.[1][2][3][4][5]

-

Purification: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts.[2] Recrystallize from Ethanol or Ethanol/DMF mixtures to obtain pale yellow crystals.[1][2]

Method B: Vilsmeier-Haack Formylation (Alternative)

Rationale: Used when 1-(4-bromobenzyl)indole is already available or if C3-substitution needs to be the final step.[1][2]

Protocol Summary:

Part 4: Synthetic Utility & Reactivity Profile[1][2]

The true power of this intermediate lies in its orthogonal reactivity.[1][2]

C3-Aldehyde Transformations (The "Warhead" Builder)

The aldehyde is the primary site for diversifying the scaffold into bioactive derivatives.[1][2]

-

Schiff Base Formation: Reaction with primary amines (anilines, hydrazides) yields imines/hydrazones.[1]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, barbituric acid).[1]

N-Benzyl Bromide Transformations (The "Linker" Extension)

Often overlooked, the aryl bromide allows for late-stage diversification via Pd-catalyzed coupling.[1][2]

Part 5: Visualization of Chemical Space[1][2]

The following diagram illustrates the synthesis and the divergent reactivity pathways.

Figure 1: Synthesis and divergent reactivity map of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde.

Part 6: Case Studies in Drug Discovery

The following table summarizes key biological applications where this intermediate serves as the primary scaffold.

| Therapeutic Area | Derivative Class | Mechanism of Action | Key Reference |

| Antimicrobial | Thiosemicarbazones | Chelation of metal ions (Fe, Cu) essential for bacterial metabolism; membrane disruption.[1][2] | [1, 3] |

| Anticancer | Indole-Triazole Hybrids | Inhibition of tubulin polymerization; induction of apoptosis in MCF-7 cell lines.[1][2] | [2] |

| Antioxidant | Schiff Bases | Scavenging of DPPH and ABTS radicals; stabilization via the indole NH (if free) or electron-rich system.[1][2] | [3] |

| Enzyme Inhibition | Sulfonyl/Benzyl derivatives | Inhibition of Acetylcholinesterase (AChE) for Alzheimer's therapy.[1][2] | [4] |

Part 7: References

-

Synthesis and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Source: Scientific Research Publishing (2014).[1][2] Context: Describes the synthesis of hydrazone derivatives from the aldehyde core. URL:[Link][1][2]

-

Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Source: MDPI (Molecules, 2022).[1] Context: Details the use of the bromobenzyl intermediate in click chemistry and anticancer screening. URL:[Link][1][2]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Source: Afyon Kocatepe University Journal of Science (2018).[1][2] Context: Provides specific protocols for Schiff base formation and antioxidant assays. URL:[Link]

-

Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde. Source: PMC - NIH (2014).[1][2] Context: While focusing on the sulfonyl analog, this paper establishes the structural parameters and crystal packing logic relevant to N-substituted indole-3-carbaldehydes.[1][2] URL:[Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 4. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

1-(4-bromobenzyl)-1H-indole-3-carbaldehyde material safety data sheet

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes material safety data with synthesis protocols and medicinal chemistry applications.[1][2]

CAS Registry Number: 143969-32-4 Chemical Family: Indole-3-carboxaldehyde derivatives Primary Application: Synthetic Intermediate (Cannabinoid Receptor Agonists, Schiff Base Ligands)[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This compound serves as a "privileged scaffold" intermediate.[1][2] The N-benzylation of the indole core modifies lipophilicity, while the C3-aldehyde remains a versatile handle for further functionalization (e.g., Knoevenagel condensation, reductive amination).[2]

Key Identifiers

| Parameter | Data |

| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-3-carbaldehyde |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| SMILES | O=Cc1cn(Cc2ccc(Br)cc2)c3ccccc13 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Range | Note |

| Melting Point | 118–122 °C (Predicted) | Note: N-substitution typically lowers the MP relative to the parent indole-3-carboxaldehyde (193°C).[1][2] |

| LogP | ~4.5 | High lipophilicity due to bromobenzyl group.[1][2] |

| Reactivity | Aldehyde oxidation; Nucleophilic addition | Air-sensitive; store under inert atmosphere (Ar/N₂).[1][2] |

Part 2: Strategic Utility in Drug Discovery[2]

This compound is not merely a reagent; it is a gateway to specific pharmacological classes.[1][2] Its primary utility lies in Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs).[1][2]

The Cannabinoid Connection (JWH Series Precursors)

Researchers utilize this intermediate to synthesize analogues of the JWH series (e.g., JWH-018).[1][2] While JWH-018 possesses an N-pentyl chain, replacing this with an N-(4-bromobenzyl) group allows scientists to probe the steric tolerance of the CB1/CB2 receptor binding pockets.[1][2] The aromatic stacking of the benzyl group often alters selectivity ratios between CB2 (peripheral) and CB1 (central) receptors.[1][2]

Synthetic Versatility Diagram

The following logic map illustrates how this core intermediate diverges into multiple therapeutic classes.

Figure 1: Divergent synthetic pathways from the parent aldehyde intermediate.[2]

Part 3: Safety & Handling (GHS Standards)[1][2]

Critical Warning: While the final product is an irritant, the synthesis precursors (specifically 4-bromobenzyl bromide) are potent lachrymators.[1][2] The protocol below assumes the presence of residual alkylating agents.

Hazard Classification (GHS)[1][2]

-

Signal Word: WARNING

Precautionary Strategy

| Hazard Category | Mitigation Protocol |

| Inhalation | Use Local Exhaust Ventilation (LEV). The aldehyde moiety can sensitize the respiratory tract.[1][2] |

| Skin Contact | Nitrile Gloves (Double gloving recommended). Lipophilic nature facilitates dermal absorption.[1][2] |

| Eye Contact | Safety Goggles + Face Shield. Risk of corneal injury from particulates.[1][2] |

| Storage | Inert Atmosphere. Store at 2-8°C under Argon to prevent oxidation to the carboxylic acid.[1][2] |

Part 4: Synthesis Protocols

Two methodologies are presented: the Classical Method (high yield, rigorous conditions) and the Green Chemistry Method (lower toxicity, easier workup).[1][2]

Method A: Classical N-Alkylation (NaH/DMF)

Best for: Large scale, high yield requirements.[2]

-

Setup: Flame-dry a 250mL Round Bottom Flask (RBF) under N₂ flow.

-

Deprotonation: Suspend Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil) in anhydrous DMF . Cool to 0°C.[1][2][3]

-

Addition: Add Indole-3-carboxaldehyde (1.0 eq) dropwise in DMF. Stir for 30 min at 0°C until H₂ evolution ceases (Solution turns yellow/orange).

-

Alkylation: Add 4-Bromobenzyl bromide (1.1 eq) dropwise.[1][2]

-

Reaction: Warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

-

Quench: Pour mixture onto crushed ice.

-

Workup: Filter the precipitate. Wash with water (3x) and Hexane (2x) to remove mineral oil.[1][2] Recrystallize from Ethanol.[1][2]

Method B: Phase Transfer Catalysis (PTC)

Best for: Safety, avoiding NaH and DMF.[2]

-

Setup: Standard RBF with magnetic stirring.

-

Solvent System: Dissolve Indole-3-carboxaldehyde (1.0 eq) in Acetone or Acetonitrile .[1][2]

-

Base/Catalyst: Add Potassium Carbonate (K₂CO₃) (3.0 eq) and a catalytic amount of Tetrabutylammonium bromide (TBAB) (0.05 eq).[1][2]

-

Reaction: Reflux at 60°C for 6-12 hours.

-

Workup: Filter off inorganic salts. Evaporate solvent.[1][2][3] Redissolve residue in DCM, wash with water, dry over MgSO₄, and concentrate.[2]

Synthesis Workflow Visualization

Figure 2: Comparative process flow for the synthesis of the target material.

Part 5: Regulatory & Compliance Note

Research Use Only (RUO): While 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde is not currently listed as a Schedule I controlled substance (USA/DEA), it is a direct structural precursor to synthetic cannabinoids.[1][2]

-

Diversion Warning: Drug enforcement agencies monitor bulk purchases of indole-3-carboxaldehyde derivatives.[1][2]

-

Documentation: Maintain strict inventory logs linking usage to specific legitimate research projects (e.g., anti-cancer screening, material science).

-

Waste Disposal: Dispose of all reaction byproducts via licensed chemical waste contractors; do not pour down drains, as indole derivatives can be toxic to aquatic life.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde.[1][2] Retrieved from [Link][1][2]

-

Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors.[1][2][4] Bioorganic & Medicinal Chemistry.[1][2][5] (Foundational text for Indole-JWH synthesis).

-

Organic Syntheses (Coll.[1][2] Vol. 4, p. 539). Indole-3-aldehyde Synthesis Protocol.[1][2] (Basis for formylation and subsequent alkylation logic). Retrieved from [Link][1][2]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde

Abstract & Utility

This application note details a robust, scalable protocol for the N-alkylation of indole-3-carbaldehyde (3-formylindole) with 4-bromobenzyl bromide . The resulting compound, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde, is a critical intermediate in the synthesis of bioactive hydrazones, Schiff bases, and chalcones evaluated for anticancer (breast cancer cell lines) and antiviral activity.

Unlike simple indoles, the presence of the electron-withdrawing formyl group at the C3 position significantly alters the electronic landscape of the indole ring, increasing the acidity of the N1-proton (pKa ~12 vs. ~16 for indole) while reducing the nucleophilicity of the nitrogen. This protocol addresses these challenges using a thermodynamic base control strategy to suppress side reactions and maximize yield (>85%).

Strategic Considerations

Reaction Design

The synthesis proceeds via an SN2 nucleophilic substitution . The key to success lies in generating the indolyl anion without promoting self-condensation of the aldehyde or C-alkylation.

| Parameter | Selection | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | Provides sufficient basicity to deprotonate 3-formylindole (pKa ~12) without the safety risks of metal hydrides (NaH) on scale. |

| Solvent | DMF (Anhydrous) | High dielectric constant promotes the dissociation of the K-indolyl salt, exposing the "naked" anion for faster attack on the benzyl halide. |

| Electrophile | 4-Bromobenzyl bromide | The benzylic bromide is highly reactive. The 4-bromo substituent provides a handle for further cross-coupling (Suzuki/Buchwald) later in the drug discovery pipeline. |

| Temperature | 80°C | Sufficient activation energy for N-alkylation while minimizing thermal decomposition of the aldehyde. |

Mechanistic Pathway

The reaction follows a classic deprotonation-alkylation sequence. The electron-withdrawing formyl group stabilizes the negative charge on the nitrogen via resonance, making the anion "soft" and favoring N-alkylation over C-alkylation.

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of electron-deficient indoles.

Experimental Protocol

Materials & Equipment[1][2]

-

Reagents: Indole-3-carbaldehyde (98%), 4-Bromobenzyl bromide (98%), Anhydrous K₂CO₃, DMF (Anhydrous, 99.8%).

-

Equipment: 100 mL Round-bottom flask (RBF), Magnetic stirrer, Reflux condenser, Oil bath, Buchner funnel.

Standard High-Yield Method (K₂CO₃/DMF)

This method is preferred for its operational simplicity and high tolerance for moisture compared to NaH protocols.

Step-by-Step Procedure:

-

Preparation: In a clean, dry 100 mL RBF, dissolve Indole-3-carbaldehyde (1.45 g, 10.0 mmol) in anhydrous DMF (15 mL).

-

Activation: Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 eq) to the solution.

-

Note: The suspension may turn slightly yellow/orange as the indolyl anion forms. Stir at Room Temperature (RT) for 15 minutes.

-

-

Alkylation: Add 4-Bromobenzyl bromide (2.75 g, 11.0 mmol, 1.1 eq) dropwise or portion-wise to the stirring suspension.

-

Caution: 4-Bromobenzyl bromide is a lachrymator. Perform this step in a fume hood.

-

-

Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours .

-

Monitoring: Check progress via TLC (Mobile Phase: Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.6) should appear.

-

-

Quench & Workup:

-

Cool the reaction mixture to RT.

-

Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.

-

Observation: The product is hydrophobic and will precipitate as a white or off-white solid.

-

-

Isolation:

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts (KBr, K₂CO₃).

-

Wash with a small amount of cold hexane (10 mL) to remove unreacted benzyl bromide.

-

-

Purification: Dry the solid under vacuum. If necessary, recrystallize from Ethanol or Ethyl Acetate/Hexane to yield the pure product.

Alternative Method (NaH/DMF)

Use only if the K₂CO₃ method fails or for rapid, small-scale library synthesis.

-

Conditions: NaH (1.2 eq, 60% dispersion) in DMF at 0°C. Stir 30 min, then add alkyl halide. Warm to RT.

-

Pros: Faster reaction time (1-2 hours).

-

Cons: Higher safety risk (H₂ evolution); requires strictly anhydrous conditions.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde.

Characterization & Quality Control

Upon isolation, the product should be characterized to confirm N-alkylation (vs. O-alkylation of the aldehyde enol, which is rare, or C-alkylation).

| Technique | Expected Signal / Observation | Interpretation |

| Appearance | Off-white to pale yellow solid | High purity. Dark brown indicates oxidation or residual iodine/bromine. |

| ¹H NMR (DMSO-d₆) | δ 9.9–10.0 (s, 1H) | CHO group. Confirms the aldehyde is intact. |

| δ 8.3–8.5 (s, 1H) | C2-H Indole. Characteristic singlet for the proton adjacent to Nitrogen. | |

| δ 5.4–5.6 (s, 2H) | N-CH₂-Ar. Diagnostic peak. Shift from ~12 ppm (NH) to ~5.5 ppm confirms N-substitution. | |

| δ 7.1–7.6 (m, 4H) | Benzyl Aromatic. AA'BB' pattern typical of 1,4-disubstituted benzene. | |

| Mass Spec (ESI) | [M+H]⁺ ≈ 314/316 | 1:1 Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br). |

Troubleshooting & Optimization

Low Yield / No Precipitation

-

Cause: DMF volume too high or water quench volume too low.

-

Solution: The product is soluble in DMF. Ensure the Water:DMF ratio is at least 5:1 during the quench. If no solid forms, perform an extraction with Ethyl Acetate, wash the organic layer with 5% LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.

Starting Material Remains

-

Cause: Incomplete deprotonation or degradation of alkyl halide.

-

Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This generates the more reactive 4-bromobenzyl iodide in situ (Finkelstein reaction), accelerating the SN2 attack.

Safety: Lachrymators

-

Risk: 4-Bromobenzyl bromide is a potent tear gas agent.

-

Control: All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removing from the hood.

References

-

General Protocol for N-Benzylation: Nikodinovic-Runic, J., et al. "Indole-based hydrazone derivatives: Synthesis, cytotoxicity assessment, and molecular modeling studies."[1][2] Journal of Molecular Structure, 2022, 1270, 133936.[1][2] (Validates the K₂CO₃/DMF reflux method for N-benzyl indole-3-carbaldehydes).

-

Solvent Effects in Indole Alkylation: Loidreau, Y., et al. "Study of N1-alkylation of indoles..." Organic & Biomolecular Chemistry, 2012. (Provides mechanistic insight into solvent choices for indole functionalization).

-

Alternative NaH Protocols: Al-Wahaibi, L.H., et al. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde..." Molecules, 2021, 26(21), 6667. (Describes N-alkylation using NaH/DMF/MeCN mixtures).

-

Starting Material Preparation (Vilsmeier-Haack): James, P. N., & Snyder, H. R. "Indole-3-aldehyde."[3] Organic Syntheses, Coll. Vol. 4, p.539 (1963). (Foundational reference for the synthesis and stability of the indole-3-carbaldehyde substrate).

Sources

- 1. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 2. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

Application Note: Vilsmeier-Haack Formylation of N-(4-Bromobenzyl)indole

Abstract & Introduction

The introduction of a formyl group at the C3 position of the indole core is a pivotal transformation in medicinal chemistry. This Application Note details the protocol for the Vilsmeier-Haack formylation of

This specific substrate is of high value because the 4-bromobenzyl moiety serves as a "dual-purpose" protecting group: it masks the indole nitrogen to prevent side reactions while providing a pre-installed aryl halide handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Key Technical Considerations

-

Regioselectivity: The reaction is highly selective for the electron-rich C3 position.

-

Reagent Stability: The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive and thermally active; in-situ generation requires strict temperature control.

-

Substrate Integrity: The aryl bromide functionality is inert under Vilsmeier conditions, ensuring the halogen handle remains intact for future diversification.

Chemical Basis & Mechanism[1][2][3]

The Vilsmeier-Haack reaction utilizes a chloroiminium species generated in situ from

Mechanistic Pathway[1][2][3][5][6]

-

Reagent Formation: POCl

activates DMF, forming the electrophilic Vilsmeier reagent (chloromethylene)dimethyliminium chloride. -

Electrophilic Attack: The electron-rich indole C3 attacks the iminium carbon. The nitrogen lone pair drives this addition, temporarily disrupting aromaticity in the pyrrole ring.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding an iminium intermediate.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the final aldehyde.

Mechanism Diagram

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the indole C3 position.

Experimental Protocol

Safety Warning: POCl

Materials

-

Substrate:

-(4-bromobenzyl)indole (10.0 mmol, 2.86 g) -

Reagent: Phosphorus oxychloride (POCl

) (12.0 mmol, 1.12 mL, 1.2 equiv) -

Solvent/Reagent:

-Dimethylformamide (DMF) (Anhydrous, 10 mL + 5 mL for rinsing) -

Quenching: Sodium Acetate (sat.[2] aq.) or 2M NaOH, Ice.

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation (The "Cold" Step):

-

Charge a flame-dried 50 mL round-bottom flask (RBF) with anhydrous DMF (10 mL).

-

Cool the flask to 0–5 °C using an ice/water bath.

-

Add POCl

(1.12 mL) dropwise via syringe over 15 minutes. Critical: Maintain internal temperature <10 °C. The solution may turn pale yellow or pinkish.[3] -

Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.

-

-

Substrate Addition:

-

Dissolve

-(4-bromobenzyl)indole (2.86 g) in minimal DMF (5 mL). -

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Note: Pre-forming the reagent prevents direct interaction of POCl

with the substrate, minimizing tar formation.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Heat the reaction mixture to 80 °C for 2–4 hours.

-

Monitoring: Check TLC (20% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower

-

-

Workup & Hydrolysis:

-

Cool the mixture to RT.

-

Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by adding saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH until pH

7–8. -

Observation: The product will precipitate as a pale yellow/off-white solid.

-

Stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

-

-

Isolation:

-

Filter the solid precipitate.[3]

-

Wash the filter cake with copious water (

mL) to remove residual DMF and salts. -

Dry the solid under vacuum at 45 °C.

-

Optional: Recrystallize from Ethanol or EtOAc/Hexane if high purity is required.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde.

Data Analysis & Expected Results

The product, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde , is typically isolated as a pale yellow solid.

Characterization Table

| Feature | Expected Signal / Value | Interpretation |

| Appearance | Pale yellow solid | Typical for conjugated aldehydes. |

| Yield | 85 – 95% | Efficient conversion; minimal side products. |

| Diagnostic aldehyde proton (deshielded). | ||

| Indole C2 proton (shifted downfield by C3-CHO). | ||

| Benzylic methylene protons. | ||

| Indole and Bromobenzyl aromatic protons. | ||

| Aldehyde carbonyl carbon. |

Interpretation of Results

-

Regioselectivity: The absence of a C3 proton in the NMR and the singlet nature of the C2 proton confirm substitution at C3.

-

Stability: The retention of the bromine atom is confirmed by the integration of the aromatic region and Mass Spectrometry (characteristic Br isotope pattern M/M+2).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tars | Reaction temperature too high during addition. | Ensure POCl |

| Incomplete Reaction | Moisture in DMF or old POCl | Use anhydrous DMF. Distill POCl |

| Product Oiling Out | Incomplete neutralization or DMF retention. | Ensure pH is adjusted to 7-8. Wash the precipitate thoroughly with water. |

| Impurity Spots | C2-formylation (rare) or dimer formation. | Recrystallize from Ethanol.[3] C2-formylation usually only occurs if C3 is blocked. |

References

-

Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide."[4] Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122.[5] (Foundational Vilsmeier-Haack paper).

-

James, P. N.; Snyder, H. R. "Indole-3-aldehyde." Organic Syntheses, 1959 , 39, 30. (Standard protocol for indole formylation).

-

Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)."[4] Comprehensive Organic Synthesis, 1991 , 2, 777–794. (Comprehensive review of mechanism and scope).

-

PubChem. "Indole-3-carboxaldehyde | C9H7NO."[6] (Chemical and physical properties data).

Sources

Application Note: Medicinal Chemistry Utility of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde

Executive Summary

The compound 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde represents a "privileged scaffold" in modern drug discovery. It serves as a bifunctional building block, combining a reactive formyl "warhead" at the C3 position with a lipophilic, halogenated "anchor" at the N1 position.

This application note details the strategic utilization of this intermediate in synthesizing three major classes of bioactive agents: Chalcones (Anticancer) , Schiff Bases (Antimicrobial) , and Thiosemicarbazones (Antiviral/Antioxidant) . Furthermore, we provide a protocol for leveraging the bromine substituent for late-stage diversification via palladium-catalyzed cross-coupling, a technique essential for Structure-Activity Relationship (SAR) optimization.

Structural Rationale & Pharmacophore Analysis[1]

The medicinal value of this scaffold stems from its ability to interact with diverse biological targets through specific molecular features:

-

The Indole Core: Mimics the side chain of Tryptophan; capable of hydrogen bonding and

- -

The C3-Formyl Group: A versatile electrophile for condensation reactions. It allows for the rapid generation of diverse libraries (hydrazones, imines, olefins).

-

The N1-(4-Bromobenzyl) Moiety:

-

Lipophilicity: Increases membrane permeability (

modulation). -

Steric Bulk: Fills hydrophobic pockets in targets like Tubulin (colchicine binding site).

-

Halogen Bonding: The bromine atom can participate in non-covalent halogen bonding (

-hole interactions) with backbone carbonyls of proteins, enhancing binding affinity.

-

Visualization: The Synthetic Hub

The following diagram illustrates the central role of the title compound in divergent synthesis.

Caption: Divergent synthetic pathways originating from the title scaffold. The dashed line indicates late-stage modification of the bromine handle.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not purchased)

Context: While commercially available, fresh preparation via N-alkylation ensures high purity and avoids oxidation byproducts.

Reagents: Indole-3-carbaldehyde, 4-Bromobenzyl bromide, Cesium Carbonate (

-

Dissolution: Dissolve indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (

). -

Deprotonation: Add

(1.5 eq). Stir at Room Temperature (RT) for 30 mins. Note: The solution will change color (often to reddish/brown) indicating anion formation. -

Alkylation: Dropwise add 4-bromobenzyl bromide (1.1 eq) dissolved in minimal DMF.

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice-cold water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol.

Protocol B: Synthesis of Anticancer Chalcones (Claisen-Schmidt)

Application: Indole-chalcones are potent tubulin polymerization inhibitors.

Reagents: Title Compound, Substituted Acetophenone, KOH/NaOH, Ethanol.

-

Setup: In a round-bottom flask, mix 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in Ethanol (10 mL).

-

Catalysis: Add 40% aqueous KOH (0.5 mL) dropwise.

-

Reaction: Reflux at 80°C for 6–12 hours.

-

Expert Tip: If the starting material is insoluble in EtOH, use a 1:1 EtOH:THF mixture.

-

-

Isolation: Cool to RT. Pour into crushed ice/water containing a trace of HCl (to neutralize base).

-

Purification: The yellow/orange precipitate is filtered and recrystallized from Methanol.

Protocol C: Synthesis of Antimicrobial Schiff Bases

Application: Targeting bacterial cell wall synthesis or fungal enzymes.

Reagents: Title Compound, Aryl Amine (e.g., aniline derivatives), Glacial Acetic Acid (Cat.), Ethanol.

-

Mixing: Dissolve the aldehyde (1 mmol) and aryl amine (1 mmol) in Absolute Ethanol (15 mL).

-

Activation: Add 2–3 drops of Glacial Acetic Acid.

-

Reflux: Heat to reflux for 4–8 hours.

-

Checkpoint: Use a Dean-Stark trap if the reaction is sluggish (removes water to drive equilibrium).

-

-

Isolation: Cool to RT. The Schiff base often crystallizes directly. If not, remove solvent in vacuo and recrystallize from EtOH/CHCl3.

Quantitative Data Summary: Biological Potential

The following table summarizes expected biological activities based on literature analogs of N-benzyl-indole-3-carbaldehyde derivatives.

| Derivative Class | Target Mechanism | Typical IC50 / MIC Range | Key Structural Driver |

| Chalcones | Tubulin Polymerization Inhibition | 0.01 – 5.0 | |

| Hydrazones | Caspase-3 Activation / Apoptosis | 0.5 – 10 | H-bond donor/acceptor motif in linker |

| Schiff Bases | Bacterial DNA Gyrase Inhibition | 10 – 50 | Azomethine (-CH=N-) linkage |

| Thiosemicarbazones | ROS Scavenging / Metal Chelation | 10 – 100 | Sulfur/Nitrogen chelation site |

Advanced Application: Late-Stage Diversification

The "Bromine Advantage": unlike the chloro- or unsubstituted analogs, the 4-bromo group on the benzyl ring allows for Suzuki-Miyaura Cross-Coupling after the aldehyde has been derivatized. This enables the rapid synthesis of biaryl libraries without rebuilding the core scaffold.

Protocol (Suzuki Coupling on the N-Benzyl ring):

-

Substrate: 1-(4-bromobenzyl)-indole derivative (1.0 eq).

-

Partner: Aryl boronic acid (1.2 eq).

-

Catalyst:

(5 mol%). -

Base:

(3.0 eq). -

Solvent: Dioxane:Water (4:1).

-

Conditions: Degas with Argon. Heat at 90°C for 12 hours.

References

-

Synthesis and Reactions of 1H-Indole-3-carboxaldehyde: El-Sawy, E. R., et al. (2017).[1] Journal of Egyptian Chemical Society. Highlights the versatility of the aldehyde group in heterocycle formation.[2]

-

Anticancer Activity of Indole-Carbohydrazides: Le-Nhat-Thuy, G., et al. (2025). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Demonstrates the potency of N-halobenzyl indole derivatives against human cancer cell lines.[3]

-

Antioxidant Evaluation of Indole-3-carboxaldehyde Analogues: Der Pharma Chemica. Discusses the synthesis and free radical scavenging potential of aryl amine derivatives.

-

Protocol for Schiff Base Synthesis: BenchChem Application Note. General protocols for condensing amines with N-benzyl-indole-3-carbaldehydes.

-

Indole-Triazole Hybrids as GSK-3β Inhibitors: Molecules (MDPI). Reviews the role of indole scaffolds in kinase inhibition and cancer therapy.

Sources

Reduction of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde to (1-(4-bromobenzyl)-1H-indol-3-yl)methanol

Executive Summary

This application note details the protocol for the chemoselective reduction of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde to (1-(4-bromobenzyl)-1H-indol-3-yl)methanol . This transformation is a critical step in the synthesis of indole-based pharmacophores.

The protocol prioritizes Sodium Borohydride (

Chemical Strategy & Mechanism[1][2][3][4][5]

Reagent Selection: The Case for Borohydride

The substrate contains two reducible functionalities: the aldehyde at C-3 and the aryl bromide on the benzyl group.

| Reagent | Reactivity Profile | Risk Assessment | Recommendation |

| Aggressive Hydride Donor | High Risk: Can cause debromination of the aryl halide and potential reduction of the indole double bond at high temperatures. | Avoid | |

| Catalytic Hydrogenation | High Risk: High probability of hydrogenolysis (cleavage) of the C-Br bond. | Avoid | |

| Mild Nucleophilic Hydride | Optimal: Chemoselective for aldehydes/ketones. Inert toward aryl halides and the indole ring under standard conditions. | Preferred |

Reaction Mechanism

The reduction proceeds via a nucleophilic addition of the hydride ion (

-

Activation: The solvent (Methanol) activates the borohydride species.

-

Hydride Transfer: Formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide deprotonates a solvent molecule (MeOH) to generate the primary alcohol.[2]

Critical Stability Warning

Indole-3-carbinols are acid-sensitive. In the presence of Bronsted or Lewis acids, the hydroxyl group is easily protonated and leaves, generating a resonance-stabilized carbocation at the C-3 position. This electrophile reacts rapidly with another indole molecule to form dimers (3,3'-diindolylmethane). Strict neutral or slightly basic workup conditions are required.

Visualization of Pathways

Reaction Mechanism & Side Reaction Avoidance

Figure 1: Mechanistic pathway highlighting the critical need to avoid acidic conditions to prevent dimerization.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Eq. | Mass/Vol |

| Substrate | Starting Material | 1.0 | 1.0 g (Example) |

| Reducing Agent | 1.5 | ~180 mg | |

| Methanol | Solvent | N/A | 10-15 mL (0.2 - 0.3 M) |

| Sat. | Quench Buffer | N/A | 10 mL |

| Ethyl Acetate | Extraction Solvent | N/A | 3 x 15 mL |

Step-by-Step Procedure

Step 1: Solubilization

-

Charge a clean, dry round-bottom flask with 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde (1.0 eq).

-

Add Methanol (anhydrous preferred, but reagent grade is acceptable).

-

Stir until fully dissolved. If solubility is poor, add a co-solvent like THF (up to 20% v/v).

-

Cool the solution to

using an ice bath. Note: Cooling controls the exotherm and minimizes side reactions.

Step 2: Reduction

-

Add Sodium Borohydride (1.5 eq) portion-wise over 5–10 minutes. Caution: Hydrogen gas evolution will occur.[3] Ensure the vessel is vented (e.g., via a needle or bubbler).

-

Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (

) . -

Stir for 1–2 hours.

Step 3: Monitoring (IPC)

-

Perform Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).

-

Target: Disappearance of the aldehyde spot (higher

) and appearance of the alcohol spot (lower

Step 4: Quench & Workup (CRITICAL)

-

Cool the mixture back to

. -

Slowly add Saturated Aqueous Ammonium Chloride (

) or Water. Do not use HCl. -

Dilute with water and extract 3 times with Ethyl Acetate .

-

Combine organic layers and wash with Brine .

-

Dry over Sodium Sulfate (

) and filter. -

Concentrate under reduced pressure (Rotary Evaporator) at

.

Step 5: Purification

-

The crude product is often pure enough (>95%) for subsequent steps.

-

If purification is required: Recrystallize from Toluene/Hexanes or perform Flash Chromatography.

-

Chromatography Note: Use silica gel pre-treated with 1% Triethylamine (

) to neutralize acidity. Elute with Hexanes/EtOAc (gradient 10%

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the neutral quench step.

Analytical Validation

To confirm the identity of the product, compare the NMR signals of the starting material and the product.

| Feature | Aldehyde (Starting Material) | Alcohol (Product) |

| Functional Group | ||

| Singlet at ~9.9 - 10.1 ppm | Doublet/Singlet at ~4.6 - 4.9 ppm ( | |

| IR Spectroscopy | Strong | Broad |

Self-Validation Check:

-

If the NMR shows a singlet at ~5.5 ppm corresponding to a

bridging two indole rings, dimerization has occurred due to acidic handling. -

If the aryl region integration is lower than expected, debromination may have occurred (unlikely with

).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Reaction | Wet solvent (NaBH4 decomposes) or old reagent. | Add 0.5 eq fresh |

| Product is Pink/Red | Indole oxidation/polymerization. | Purify immediately. Store under inert atmosphere ( |